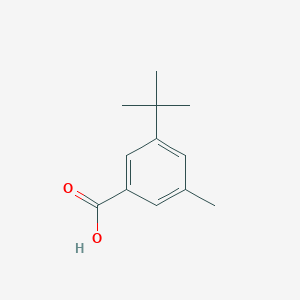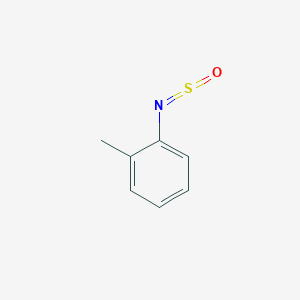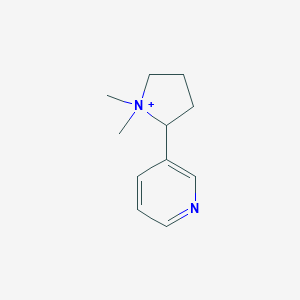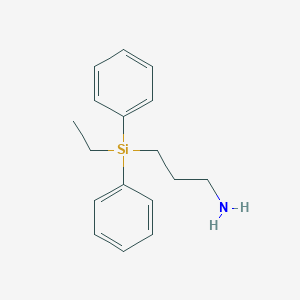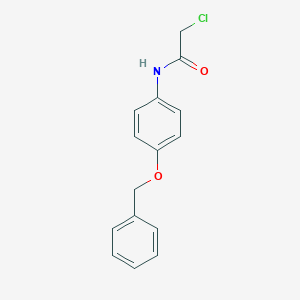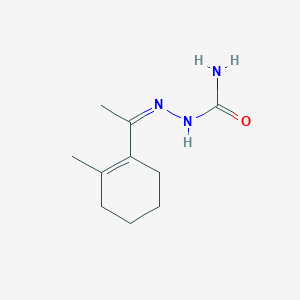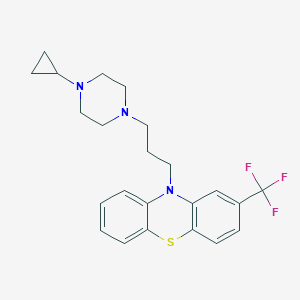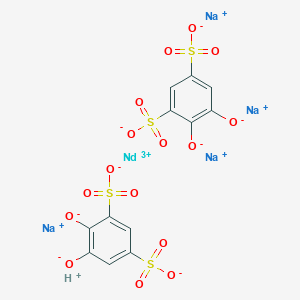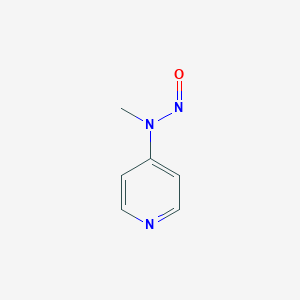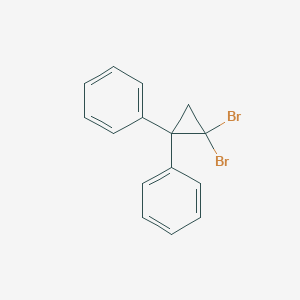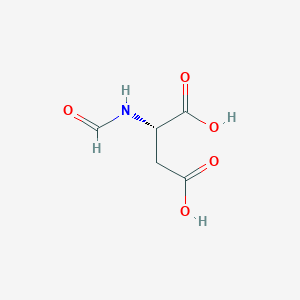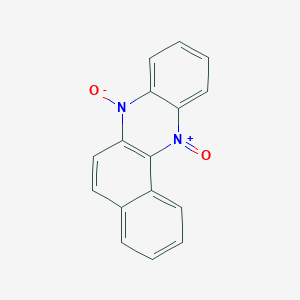
Benzo(a)phenazine, 7,12-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)phenazine, 7,12-dioxide, also known as Benz(a)anthracene-7,12-dione or B(a)P-7,12-dione, is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment. It is a potent mutagen and carcinogen that has been linked to various health problems, including cancer, DNA damage, and oxidative stress.
Mecanismo De Acción
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide exerts its toxic effects by forming reactive metabolites that can bind to DNA and other cellular macromolecules, leading to DNA damage, mutation, and cell death. It also generates reactive oxygen species (ROS) that can cause oxidative stress and damage to cellular membranes and proteins. The exact mechanism of action of Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide is complex and involves multiple pathways, including cytochrome P450-mediated metabolism, DNA adduct formation, and ROS generation.
Efectos Bioquímicos Y Fisiológicos
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide has been shown to induce a variety of biochemical and physiological effects, including DNA damage, mutation, and repair, oxidative stress, inflammation, and apoptosis. It has also been linked to the development of various types of cancer, including lung, liver, and skin cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide is a widely used model compound for studying PAH-induced toxicity and carcinogenesis. It is relatively easy to synthesize and has well-characterized mutagenic and carcinogenic properties. However, its use in lab experiments is limited by its toxicity and carcinogenicity, which require special precautions and safety measures. It is also a highly reactive compound that can form adducts with DNA and other cellular macromolecules, making it difficult to isolate and analyze.
Direcciones Futuras
There are several future directions for research on Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide. One area of interest is the development of new methods for synthesizing and purifying the compound, which could improve its yield and purity. Another area of research is the identification of new biomarkers for PAH exposure and toxicity, which could improve the detection and monitoring of PAH-related health problems. Additionally, there is a need for more studies on the mechanisms of PAH-induced toxicity and carcinogenesis, which could lead to the development of new strategies for preventing and treating PAH-related diseases.
Métodos De Síntesis
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide can be synthesized by the oxidation of benz(a)anthracene using various oxidizing agents, such as potassium permanganate, chromic acid, or lead tetraacetate. The yield of the reaction depends on the type of oxidizing agent used and the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
Benzo(a)phenazine, 7,12-dioxideo(a)phenazine, 7,12-dioxide has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound to investigate the mechanisms of PAH-induced DNA damage and mutation. It has also been used to study the role of oxidative stress in PAH toxicity and to evaluate the efficacy of various antioxidants in preventing PAH-induced damage.
Propiedades
Número CAS |
18636-88-9 |
|---|---|
Nombre del producto |
Benzo(a)phenazine, 7,12-dioxide |
Fórmula molecular |
C16H10N2O2 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
7-oxidobenzo[a]phenazin-12-ium 12-oxide |
InChI |
InChI=1S/C16H10N2O2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H |
Clave InChI |
GZLLXAACHUGEBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2[N+](=O)C4=CC=CC=C4N3[O-] |
Otros números CAS |
18636-88-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



